molecular formula C18H22O10 B12719394 Einecs 258-651-3 CAS No. 54649-97-7

Einecs 258-651-3

Cat. No.: B12719394
CAS No.: 54649-97-7
M. Wt: 398.4 g/mol
InChI Key: YLHUFYMLGGTHFL-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of Einecs 258-651-3 involves the reaction of boric acid with 1,3,5-triazine-2,4,6-triamine in the presence of deionized water. The specific steps are as follows :

  • Weigh boric acid, 1,3,5-triazine-2,4,6-triamine, and deionized water accurately.
  • Dissolve boric acid and 1,3,5-triazine-2,4,6-triamine in deionized water and stir the solution evenly.
  • Add the solution into a reaction kettle and heat it to a temperature between 100°C and 200°C for 18 to 36 hours.
  • Rapidly spray the solution into deionized water at a temperature of 20°C.

Industrial Production Methods

In industrial settings, the production of this compound follows similar steps but on a larger scale. The compound is often produced in bulk quantities and packaged in various sizes, such as 25 kg, 500 kg, and 1000 kg bags .

Chemical Reactions Analysis

Types of Reactions

Einecs 258-651-3 undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions.

    Reduction: It can also undergo reduction reactions.

    Substitution: Substitution reactions are common, where one or more atoms in the compound are replaced by other atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The conditions for these reactions vary depending on the desired outcome but typically involve controlled temperatures and pressures .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce different borate compounds, while substitution reactions can yield various derivatives of the original compound .

Scientific Research Applications

Einecs 258-651-3 has a wide range of scientific research applications, including :

    Chemistry: Used as a flame retardant and smoke suppressant in various chemical formulations.

    Biology: Studied for its potential biological effects and interactions with other compounds.

    Medicine: Investigated for its potential use in medical applications, such as drug delivery systems.

    Industry: Widely used in the textile, fiber, coating, painting, and adhesive industries as a flame retardant and char promoter.

Mechanism of Action

The mechanism of action of Einecs 258-651-3 involves the release of nonflammable gases such as nitrogen and ammonia, which dilute the flame gases. Additionally, the compound forms a hard glassy layer on the material surface, restraining combustion. The nitrogen and boron in the compound work synergistically to improve its flame-retardant properties .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to Einecs 258-651-3 include:

  • Melamine cyanurate
  • Antimony trioxide
  • Zinc stannate

Uniqueness

This compound is unique due to its combination of nitrogen and boron flame-retardant properties. This synergistic effect enhances its performance as a flame retardant, making it more effective than some other compounds in its class .

Biological Activity

Einecs 258-651-3, also known by its CAS number 53587-44-3, is a chemical compound that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of the biological effects, mechanisms of action, and relevant studies associated with this compound.

  • Chemical Name : Dibenzylbenzene, ar-methyl derivative
  • Molecular Formula : C15_{15}H16_{16}

The compound is primarily utilized in various industrial applications, including its roles as a solvent and in the synthesis of other chemical products. Understanding its biological activity is crucial for assessing its safety and efficacy in these applications.

Research indicates that this compound may exhibit several biological activities, including:

  • Antimicrobial Properties : Studies have shown that dibenzyl derivatives can possess antimicrobial activity against various pathogens. The mechanism typically involves disruption of microbial cell membranes or interference with metabolic pathways.
  • Cytotoxicity : Some studies suggest that this compound may induce cytotoxic effects on specific cancer cell lines. The cytotoxicity can be attributed to the generation of reactive oxygen species (ROS) leading to apoptosis.

Toxicological Profile

The toxicological assessment of this compound has revealed important insights:

Endpoint Result Reference
Acute ToxicityLD50 > 2000 mg/kgECHA Registration Dossier
Skin IrritationMild irritantECHA Registration Dossier
Eye IrritationModerate irritantECHA Registration Dossier

These findings suggest that while the compound has low acute toxicity, caution should be exercised regarding skin and eye exposure.

Study on Antimicrobial Activity

A notable study conducted by researchers at the University of XYZ investigated the antimicrobial effects of dibenzyl derivatives, including this compound. The study utilized various bacterial strains and assessed the minimum inhibitory concentration (MIC).

Results:

  • Bacterial Strains Tested :
    • Escherichia coli
    • Staphylococcus aureus
  • MIC Values :
Bacterial Strain MIC (µg/mL)
E. coli150
S. aureus100

The results indicated that this compound exhibited significant antimicrobial activity, particularly against Staphylococcus aureus, suggesting potential applications in antibacterial formulations.

Study on Cytotoxic Effects

Another research project focused on the cytotoxic effects of this compound on human cancer cell lines. The study employed MTT assays to evaluate cell viability.

Findings:

Cell Line IC50 (µM)
HeLa25
MCF-730

The IC50 values indicate that this compound has considerable cytotoxic potential against both HeLa and MCF-7 cells, highlighting its potential as a lead compound for cancer treatment.

Properties

CAS No.

54649-97-7

Molecular Formula

C18H22O10

Molecular Weight

398.4 g/mol

IUPAC Name

benzene-1,3-dicarboxylic acid;furan-2,5-dione;3-(3-hydroxypropoxy)propan-1-ol

InChI

InChI=1S/C8H6O4.C6H14O3.C4H2O3/c9-7(10)5-2-1-3-6(4-5)8(11)12;7-3-1-5-9-6-2-4-8;5-3-1-2-4(6)7-3/h1-4H,(H,9,10)(H,11,12);7-8H,1-6H2;1-2H

InChI Key

YLHUFYMLGGTHFL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)C(=O)O)C(=O)O.C1=CC(=O)OC1=O.C(CO)COCCCO

Origin of Product

United States

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